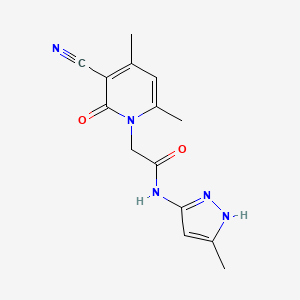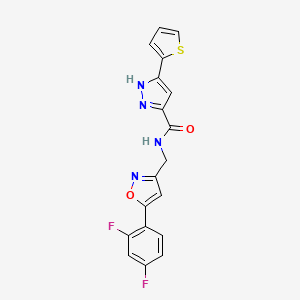
6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate
Descripción general
Descripción
6-(Dihydrogen Phosphate) D-Fructose, Disodium Salt, Dihydrate is a chemical compound that combines the properties of fructose, a simple sugar, with dihydrogen phosphate and disodium ions. This compound is notable for its role in various biochemical processes and its applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting D-fructose with phosphoric acid to form fructose 6-phosphate, followed by neutralization with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled reactions involving fructose and phosphoric acid under specific temperature and pH conditions to ensure the formation of the desired disodium salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons, often in the presence of oxidizing agents.
Reduction: Reduction reactions involve the gain of electrons, typically using reducing agents.
Substitution: Substitution reactions occur when an atom or group in the compound is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Products include various oxidized forms of the compound, such as fructose 6-phosphate.
Reduction: Reduced forms of the compound, which may have different functional groups.
Substitution: Substituted derivatives with different atoms or groups attached to the fructose molecule.
Mecanismo De Acción
Target of Action
The primary target of 6-(dihydrogen phosphate) D-fructose, disodium salt, dihydrate, also known as D-Fructose-6-phosphate disodium salt, is a variety of enzymes involved in the glycolytic pathway . These enzymes include phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amidotransferase, and glucosamine-6P synthase .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. It is produced upon the isomerization of glucose-6-phosphate . The interaction with these enzymes leads to various changes in the metabolic processes, primarily in the glycolytic pathway .
Biochemical Pathways
The compound plays a crucial role in the glycolytic pathway, a critical biochemical pathway for energy production . It is an intermediate product formed by the isomerization of glucose-6-phosphate . The enzymes it interacts with further process it, leading to downstream effects such as the production of ATP, NADH, and pyruvate .
Pharmacokinetics
As a sugar phosphate, it is likely to be highly water-soluble , which could influence its bioavailability.
Result of Action
The action of this compound results in the progression of the glycolytic pathway, leading to the production of energy in the form of ATP . It also contributes to the production of other important biochemical intermediates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and stability . .
Análisis Bioquímico
Biochemical Properties
6-(Dihydrogen phosphate) D-fructose, disodium salt, dihydrate interacts with several enzymes, proteins, and other biomolecules. It is produced by the action of the enzyme phosphoglucoisomerase on glucose-6-phosphate . This compound is used to identify, differentiate, and characterize enzymes such as phosphofructokinase, pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase, D-fructose-6-phosphate aldolase, glutamine:fructose-6-phosphate amidotransferase, and glucosamine-6P synthase .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the glycolytic pathway As an intermediate in this pathway, it influences cell function by contributing to the production of ATP, which is a primary source of energy for cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the glycolytic pathway It is involved in enzyme-catalyzed reactions that lead to the production of energy in the form of ATP
Metabolic Pathways
This compound is involved in the glycolytic pathway . It interacts with enzymes such as phosphoglucoisomerase, which converts glucose-6-phosphate into fructose-6-phosphate
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in biochemical studies to understand carbohydrate metabolism and enzymatic reactions involving fructose. Biology: It serves as a substrate in studies of glycolysis and other metabolic pathways. Medicine: Industry: It is used in food additives and preservatives due to its stabilizing properties.
Comparación Con Compuestos Similares
Fructose 6-phosphate: A key intermediate in glycolysis.
Phosphoric acid: A component of the compound.
Disodium phosphate: Another form of sodium phosphate used in various applications.
Uniqueness: Unlike fructose 6-phosphate, which is a natural intermediate in metabolism, 6-(Dihydrogen Phosphate) D-Fructose, Disodium Salt, Dihydrate is a modified form that combines the properties of both fructose and phosphate, making it useful in specific industrial and research applications.
Propiedades
InChI |
InChI=1S/C6H13O9P.Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;1H2/t4-,5-,6-;;/m1../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPJQBAFVAJVRW-CCXTYWFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O.O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918149-30-1 | |
| Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt, hydrate (1:2:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918149-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2848877.png)

![4-{[5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide](/img/structure/B2848883.png)
![5-[5-Chloro-2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2848884.png)


